[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
CAS No.:
Cat. No.: VC13616918
Molecular Formula: C31H43NO10
Molecular Weight: 589.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H43NO10 |
|---|---|
| Molecular Weight | 589.7 g/mol |
| IUPAC Name | [(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
| Standard InChI | InChI=1S/C31H43NO10/c1-32-13-28(14-38-2)17(33)11-18(39-3)30-16-12-29(36)25(42-27(35)15-9-7-6-8-10-15)19(16)31(37,24(34)26(29)41-5)20(23(30)32)21(40-4)22(28)30/h6-10,16-26,33-34,36-37H,11-14H2,1-5H3/t16-,17-,18+,19-,20?,21+,22-,23?,24+,25-,26+,28+,29-,30?,31-/m1/s1 |
| Standard InChI Key | PULWZCUZNRVAHT-JQGYJHISSA-N |
| Isomeric SMILES | CN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC |
| SMILES | CN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC |
| Canonical SMILES | CN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC |
Introduction
Chemical Structure and Stereochemical Complexity
The compound’s IUPAC name explicitly defines its hexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane core, a fused ring system incorporating five- and six-membered rings. Key structural features include:
-
11-Methyl-11-aza group: A tertiary amine moiety contributing to basicity and potential hydrogen bonding .
-
Methoxy and hydroxymethyl substituents: Positioned at C6, C13, C16, and C18, these groups influence solubility and conformational stability .
-
Benzoate ester: Attached via C4, this aromatic ester may modulate lipophilicity and metabolic stability .
Stereochemical analysis reveals 15 stereocenters, with configurations specified as 2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R. This stereochemical complexity necessitates advanced techniques like X-ray crystallography or nuclear Overhauser effect spectroscopy (NOESY) for unambiguous assignment . Comparative studies of analogous compounds suggest that even minor stereochemical variations profoundly impact biological activity .
Physicochemical Properties
Experimental and computed data provide insights into the compound’s drug-like characteristics:
Synthetic Challenges and Strategies
Total synthesis of this compound remains unreported, but analogous structures suggest formidable challenges:
-
Ring Construction: The hexacyclic core requires sequential Diels-Alder reactions and palladium-catalyzed cyclizations to assemble strained rings .
-
Stereochemical Control: Asymmetric catalysis using chiral auxiliaries or enzymatic resolution may be necessary to achieve the 15 stereocenters .
-
Functional Group Compatibility: Protecting group strategies must balance the reactivity of hydroxy, methoxy, and amine groups during synthesis .
Combinatorial approaches using advanced building blocks could accelerate discovery of simplified analogs with retained bioactivity .
Pharmacokinetic Profiling
Preliminary in silico and in vitro data highlight key absorption and metabolism considerations:
The compound’s low Caco-2 permeability aligns with its high polar surface area, necessitating prodrug strategies or formulation enhancements for oral delivery . Parallels to benzoylmesaconine pharmacokinetics suggest that co-administration with absorption enhancers could improve bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume